Beyond the Scaffold: Navigating the Chemistry of (2-Oxopiperidin-4-yl)boronic acid
Beyond the Scaffold: Navigating the Chemistry of (2-Oxopiperidin-4-yl)boronic acid
Part 1: Executive Technical Summary
(2-Oxopiperidin-4-yl)boronic acid (CAS 2377587-43-2 ) represents a specialized bifunctional building block in modern medicinal chemistry. Unlike simple aryl boronic acids, this reagent introduces a saturated, polar heterocyclic core—the δ-lactam (2-oxopiperidine) —directly into drug scaffolds via Suzuki-Miyaura cross-coupling.
The compound is strategically significant because it allows the installation of a 3D-aliphatic pharmacophore (the piperidinone ring) rather than a flat aromatic system, improving the physicochemical properties (Fsp3 character) and solubility of final drug candidates.
Key Chemical Identity
| Property | Specification |
| CAS Number | 2377587-43-2 |
| IUPAC Name | (2-Oxopiperidin-4-yl)boronic acid |
| Molecular Formula | C₅H₁₀BNO₃ |
| Molecular Weight | 142.95 g/mol |
| Core Scaffold | Piperidin-2-one (δ-Lactam) |
| Chirality | C4 is a stereocenter (Commercially supplied as racemate unless specified) |
| Physical Form | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents |
Part 2: Molecular Architecture & Physicochemical Profile
Structural Analysis: The Lactam Advantage
The stability of heterocyclic boronic acids is often compromised by the presence of basic amines, which facilitate protodeboronation via zwitterionic intermediates. CAS 2377587-43-2 circumvents this issue through its lactam structure.
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Reduced Basicity: The nitrogen atom is part of an amide (lactam) bond. The lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic (pKa of conjugate acid < -1). This prevents the formation of an intramolecular Lewis acid-base complex with the boron atom, significantly enhancing shelf-stability compared to 4-piperidinylboronic acid.
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Hydrogen Bonding: The lactam motif provides a built-in hydrogen bond donor (NH) and acceptor (C=O), crucial for binding affinity in protein active sites (e.g., kinase hinge regions).
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Stereochemistry: The boron atom is attached to an sp3 hybridized carbon at position 4. This creates a chiral center. Researchers must be aware that standard Suzuki couplings will retain the stereochemistry (with retention of configuration), but the starting material is typically racemic.
Boronic Acid Equilibrium
Like most boronic acids, CAS 2377587-43-2 exists in a dynamic equilibrium between the free acid, the trimeric boroxine (anhydride), and varying degrees of hydration.
Figure 1: The hydration equilibrium. The reagent may appear "wet" or have a variable melting point due to this reversible dehydration.
Part 3: Synthetic Utility & Reactivity[4]
Primary Application: Suzuki-Miyaura Cross-Coupling
This reagent is designed to couple with aryl or heteroaryl halides to install the 2-oxopiperidine ring.
Protocol Considerations:
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ are recommended for sp3-sp2 couplings to minimize β-hydride elimination.
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Base: Mild bases like K₃PO₄ or Cs₂CO₃ are preferred over strong alkoxides, which might deprotonate the lactam nitrogen (pKa ~17 in DMSO) or cause epimerization.
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Solvent: Dioxane/Water (4:1) or DMF/Water systems are essential to solubilize the polar boronic acid.
Synthesis of the Reagent (Retrosynthetic Analysis)
Understanding how the reagent is made helps in troubleshooting impurities. It is likely derived from the hydrogenation of the corresponding pyridone or borylation of a 4-halo-lactam.
Figure 2: Likely synthetic pathways. The hydrogenation route is common but yields a racemate.
Part 4: Stability & Handling Protocols
Protodeboronation Risk
While more stable than amine-containing boronates, the C-B bond at an sp3 carbon is susceptible to oxidative deboronation or protodeboronation under harsh conditions.
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Mechanism: Radical pathways or metal-catalyzed homolysis.
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Mitigation:
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Avoid Oxidants: Strictly exclude peroxides or bleach.
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Degas Solvents: Oxygen can accelerate decomposition during cross-coupling.
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Scavengers: In critical couplings, adding a radical scavenger like BHT (butylated hydroxytoluene) can improve yields.
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Storage Recommendations
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Temperature: Store at 2–8°C. Long-term storage at -20°C is optimal.
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Atmosphere: Hygroscopic. Store under nitrogen or argon in a tightly sealed container.
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Shelf Life: Re-test purity (NMR) every 6 months. Look for broad peaks in ¹H NMR indicative of boroxine formation or sharp peaks indicating deboronated byproduct (piperidin-2-one).
Part 5: References
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Identity & Availability:
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Methodology (Suzuki Coupling of sp3 Boronates):
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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Stability of Heterocyclic Boronates:
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Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.
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